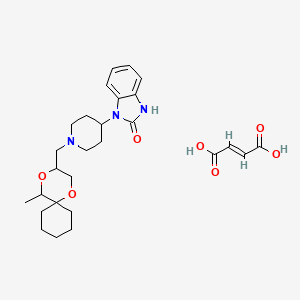
2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-(5-methyl-1,4-dioxaspiro(5.5)undec-3-ylmethyl)-4-piperidinyl)-, (E)-2-butenedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-(5-methyl-1,4-dioxaspiro(55)undec-3-ylmethyl)-4-piperidinyl)-, (E)-2-butenedioate is a complex organic compound with a unique structure that includes a benzimidazole core, a piperidine ring, and a spirocyclic dioxaspiro undecane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-(5-methyl-1,4-dioxaspiro(5.5)undec-3-ylmethyl)-4-piperidinyl)-, (E)-2-butenedioate typically involves multi-step organic synthesis. The process starts with the preparation of the benzimidazole core, followed by the introduction of the piperidine ring and the spirocyclic dioxaspiro undecane moiety. The final step involves the formation of the (E)-2-butenedioate ester. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-(5-methyl-1,4-dioxaspiro(5.5)undec-3-ylmethyl)-4-piperidinyl)-, (E)-2-butenedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, enhancing the compound’s chemical diversity.
科学的研究の応用
2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-(5-methyl-1,4-dioxaspiro(5.5)undec-3-ylmethyl)-4-piperidinyl)-, (E)-2-butenedioate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-(5-methyl-1,4-dioxaspiro(5.5)undec-3-ylmethyl)-4-piperidinyl)-, (E)-2-butenedioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole cores but different substituents.
Piperidine Derivatives: Compounds with piperidine rings and various functional groups.
Spirocyclic Compounds: Molecules with spirocyclic structures similar to the dioxaspiro undecane moiety.
Uniqueness
2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-(5-methyl-1,4-dioxaspiro(5.5)undec-3-ylmethyl)-4-piperidinyl)-, (E)-2-butenedioate is unique due to its combination of structural features, including the benzimidazole core, piperidine ring, and spirocyclic dioxaspiro undecane moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
CAS番号 |
97306-32-6 |
|---|---|
分子式 |
C27H37N3O7 |
分子量 |
515.6 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;3-[1-[(5-methyl-1,4-dioxaspiro[5.5]undecan-3-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C23H33N3O3.C4H4O4/c1-17-23(11-5-2-6-12-23)28-16-19(29-17)15-25-13-9-18(10-14-25)26-21-8-4-3-7-20(21)24-22(26)27;5-3(6)1-2-4(7)8/h3-4,7-8,17-19H,2,5-6,9-16H2,1H3,(H,24,27);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
UKBRROKAUFSSPR-WLHGVMLRSA-N |
異性体SMILES |
CC1C2(CCCCC2)OCC(O1)CN3CCC(CC3)N4C5=CC=CC=C5NC4=O.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CC1C2(CCCCC2)OCC(O1)CN3CCC(CC3)N4C5=CC=CC=C5NC4=O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


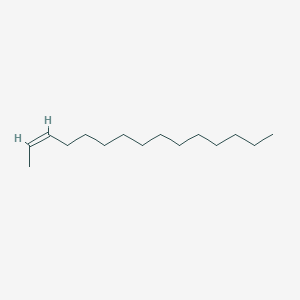
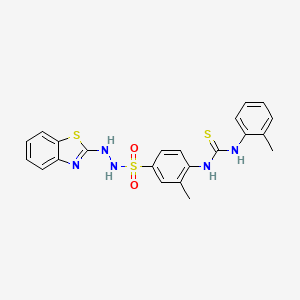
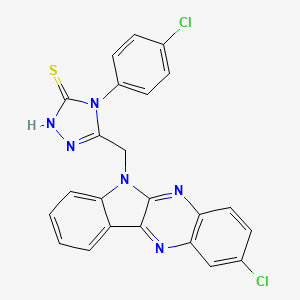
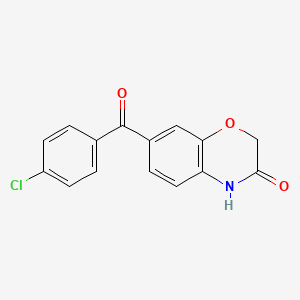


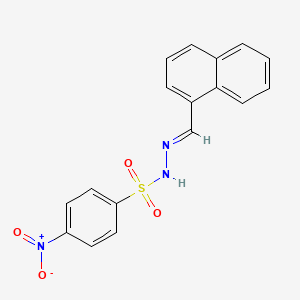

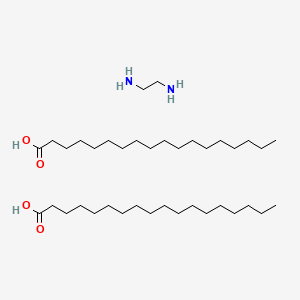
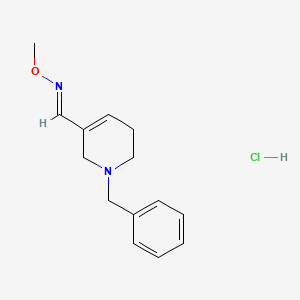
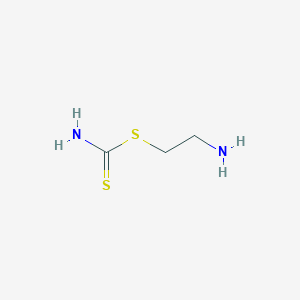
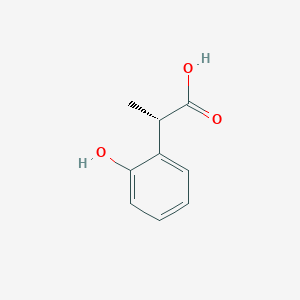
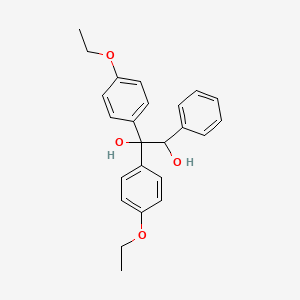
![Benzoic acid, 4-(hexyloxy)-, 4-[(4-butylphenoxy)carbonyl]phenyl ester](/img/structure/B12710100.png)
